Minimal Pharmacophore Core Enables 32-Fold Potency Improvement in LSD1 Inhibitor Fragment Evolution
In a fragment-based LSD1 inhibitor discovery program, aminothiazole fragments containing the 4-(aminomethyl)-1,3-thiazol-2-ol core motif served as the starting point for SAR expansion. The initial fragment hit (structurally analogous to the target compound core) was optimized through systematic substitution to yield a 32-fold increase in biochemical potency. The resulting optimized aminothiazole series demonstrated inhibitory activities ranging from 7 to 187 μM in biochemical assays and exhibited selectivity against the related FAD-dependent enzyme monoamine oxidase A (MAO-A) [1]. This represents one of the first reported examples of reversible LSD1 inhibitors with clearly defined SAR and selectivity, distinguishing the aminomethylthiazole-2-ol core from irreversible LSD1 inhibitor scaffolds that operate in the low nanomolar range but lack the reversible binding profile [1].
| Evidence Dimension | Fold-improvement in biochemical potency from fragment hit to optimized lead series |
|---|---|
| Target Compound Data | 32-fold potency increase achieved through SAR optimization of aminothiazole core (final series IC₅₀ range: 7–187 μM) |
| Comparator Or Baseline | Initial fragment hit derived from 2,466-compound high-concentration biochemical screen |
| Quantified Difference | 32-fold improvement |
| Conditions | Biochemical LSD1 inhibition assay; selectivity assessed against MAO-A |
Why This Matters
This evidence demonstrates that the 4-(aminomethyl)-1,3-thiazol-2-ol core serves as a productive fragment starting point for reversible LSD1 inhibitor development, offering a distinct mechanism of action (reversible inhibition) compared to widely reported irreversible LSD1 inhibitors.
- [1] Hitchin JR, Blagg J, Burke R, et al. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm. 2013;4:1513-1517. View Source
